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1-methyl-5-nitro-1H-benzimidazol-2-amine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Notes and Protocols: 1-Methyl-5-nitro-1H-benzimidazol-2-amine as a Hypoxia-Responsive Fluorescent Probe
Application Notes and Protocols: 1-Methyl-5-nitro-1H-benzimidazol-2-amine as a Hypoxia-Responsive Fluorescent Probe
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Focus: Mechanistic principles, probe design, and self-validating experimental workflows for hypoxia and nitroreductase (NTR) imaging.
Executive Summary & Mechanistic Principles
1-Methyl-5-nitro-1H-benzimidazol-2-amine (CAS: 5601-09-2) is a highly versatile heterocyclic scaffold. In the realm of chemical biology and diagnostic imaging, it serves as a privileged building block for designing stimulus-responsive fluorescent probes and[1].
As a Senior Application Scientist, I emphasize that successful probe design relies on understanding the causality behind the molecule's structural features:
-
1-Methyl Group: Enhances the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers into the cellular cytoplasm.
-
2-Amine Group: Provides a nucleophilic handle for conjugation. It can be reacted with aldehydes to form Schiff bases or coupled with near-infrared (NIR) fluorophores to extend the π -conjugation system.
-
5-Nitro Group (The Sensor): Acts as a potent electron-withdrawing moiety. It quenches the fluorophore's emission via Photoinduced Electron Transfer (PET). Under hypoxic conditions, bacterial or tumor-associated Nitroreductase (NTR) enzymes bioreduce the nitro group to an electron-donating amine, triggering a robust fluorescence turn-on response[2].
The Causality of Hypoxia Detection
The detection of hypoxia is critical in oncology, as low oxygen levels drive metastasis and resistance to[3]. Under normoxic conditions (21% O2 ), the nitro group is partially reduced to a nitro radical anion, which is rapidly oxidized back to the parent nitro compound by molecular oxygen—a process known as [4]. However, under hypoxia ( O2 < 1%), the radical anion undergoes a complete 6-electron reduction (via nitroso and hydroxylamine intermediates) to a stable primary amine[2]. This abolishes the PET quenching effect.
Fig 1. Bioreduction of the nitrobenzimidazole probe by NTR under hypoxia.
Quantitative Data Summary
To evaluate the efficacy of the synthesized probe, photophysical properties must be compared before and after enzymatic reduction. The table below summarizes the expected spectral shifts and quantum yield enhancements.
Table 1: Representative Photophysical Properties of 5-Nitrobenzimidazole-based Probes
| State | Analyte/Condition | Absorbance λmax (nm) | Emission λmax (nm) | Quantum Yield ( Φ ) | Fluorescence Status |
| Probe (Nitro form) | Normoxia (21% O2 ) | 410 | N/A | < 0.01 | OFF (PET Quenched) |
| Activated (Amino form) | Hypoxia (1% O2 ) + NTR | 430 | 520 | 0.45 | ON (Strong Emission) |
Experimental Protocols
The following protocols are designed as self-validating systems. Every step includes specific controls to ensure that the observed fluorescence is strictly a result of NTR-mediated reduction and not an artifact of spontaneous hydrolysis or background noise.
Protocol A: In Vitro Nitroreductase (NTR) Validation Assay
Objective: Validate the enzymatic turn-on response of the probe in a cell-free system.
-
Preparation of Stock Solutions: Dissolve the synthesized 1-methyl-5-nitro-1H-benzimidazol-2-amine conjugated probe in anhydrous DMSO to a concentration of 1 mM. Prepare a 10 mM aqueous solution of NADH.
-
Assay Buffer Formulation: Use 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) to mimic physiological conditions and maintain enzyme stability.
-
Reaction Assembly: In a 96-well black microplate, add 980 µL of PBS, 10 µL of the probe stock (final concentration: 10 µM), and 10 µL of NADH stock (final concentration: 100 µM).
-
Causality Note: NADH is mandatory as the hydride donor for the flavin mononucleotide (FMN) cofactor within the [2].
-
-
Enzyme Addition: Introduce E. coli NTR at varying concentrations (0, 1, 2, 5, and 10 µg/mL). The 0 µg/mL well serves as the negative control.
-
Incubation & Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence emission spectra ( λex = 410 nm, λem = 450–600 nm).
Protocol B: Live-Cell Hypoxia Imaging
Objective: Map hypoxic gradients in solid tumor cell models (e.g., A549 or HeLa cells).
-
Cell Seeding: Seed A549 cells in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish. Incubate overnight at 37°C in a standard 5% CO2 incubator.
-
Environmental Control (The Critical Step):
-
Normoxic Control: Leave half the dishes in the standard incubator (21% O2 ).
-
Hypoxic Model: Transfer the remaining dishes to a hypoxia incubator chamber flushed with a gas mixture of 1% O2 , 5% CO2 , and 94% N2 for 12 hours.
-
Causality Note: The 1% O2 environment prevents the futile redox cycling of the nitro radical anion by oxygen, allowing the complete 6-electron reduction to the fluorescent amino derivative[4].
-
-
Probe Administration: Add the probe to all dishes to a final concentration of 5 µM. Incubate for 60 minutes at 37°C.
-
Washing: Carefully aspirate the media and wash the cells three times with warm PBS.
-
Causality Note: Washing is critical to remove extracellular unbound probe, which would otherwise contribute to high background noise and false-positive signals.
-
-
Confocal Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM) with excitation at 405 nm and an emission collection window of 500–550 nm.
Fig 2. Standard workflow for live-cell hypoxia fluorescence imaging.
References
-
Title: Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability Source: Chemical Science (Royal Society of Chemistry) URL: [Link]
-
Title: Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes Source: British Journal of Radiology (via PMC) URL: [Link]
-
Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
-
Title: Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: International Journal of Molecular Sciences (via PMC) URL: [Link]
Sources
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity [mdpi.com]
- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 1-Methyl-5-nitro-1H-benzimidazol-2-amine
Application Note: Microwave-Assisted Synthesis of 1-Methyl-5-nitro-1H-benzimidazol-2-amine
Executive Summary
Benzimidazoles are privileged pharmacophores in medicinal chemistry, frequently serving as the structural foundation for antiprotozoal, antiviral, and antihistaminic agents[1][2]. Specifically, the 1-methyl-5-nitro-1H-benzimidazol-2-amine core is a critical precursor for the development of benznidazole analogues with optimized efficacy and reduced toxicity profiles[2].
Traditional synthetic routes for 2-aminobenzimidazoles rely on the prolonged reflux of o-phenylenediamines with cyanogen bromide, a process plagued by lengthy reaction times, moderate yields, and complex purification requirements[1][2]. This application note details a highly optimized, regioselective, microwave-assisted organic synthesis (MAOS) protocol. By leveraging direct dielectric heating, this method reduces reaction times from hours to minutes while significantly enhancing both yield and purity[3][4].
Scientific Rationale & Synthetic Strategy
The Regioselectivity Challenge
A common pitfall in synthesizing 1-methyl-5-nitro-1H-benzimidazol-2-amine is the order of operations. Synthesizing the 5-nitro-1H-benzimidazol-2-amine core first, followed by N-methylation, typically yields an inseparable mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers due to the rapid tautomerization of the imidazole ring[2].
Causality of Choice: To guarantee 100% regioselectivity, this protocol utilizes N1-methyl-4-nitrobenzene-1,2-diamine as the starting material. By pre-installing the methyl group on the specific nitrogen atom, we lock the geometry of the final bicyclic system, entirely bypassing the tautomeric isomerism issue.
The Microwave Advantage
Microwave-assisted synthesis fundamentally alters the reaction kinetics. Instead of relying on conductive heat transfer (which creates temperature gradients), microwave irradiation directly couples with the dipole moments of the solvent and the polar intermediates[3]. This dielectric heating rapidly provides the activation energy required for the endothermic cyclization step, drastically minimizing the time the sensitive intermediates spend at elevated temperatures, thereby preventing degradation[1][4].
Mechanistic Pathway
The reaction proceeds via a two-step tandem sequence within a single pot. First, the primary amine of N1-methyl-4-nitrobenzene-1,2-diamine acts as a nucleophile, attacking the highly electrophilic carbon of cyanogen bromide (CNBr) to form a polar cyanamide intermediate . Subsequently, the secondary methylamine undergoes an intramolecular nucleophilic attack on the nitrile carbon. Microwave irradiation specifically accelerates this final ring-closure step due to the highly polar nature of the transition state[1].
Mechanistic pathway of cyanogen bromide-mediated cyclization under microwave irradiation.
Experimental Protocol
This methodology is designed as a self-validating system, ensuring that researchers can confidently replicate and verify the synthesis at each critical juncture.
Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
Reagents & Equipment
-
Precursor: N1-methyl-4-nitrobenzene-1,2-diamine (10 mmol, 1.0 eq)
-
Cyclizing Agent: Cyanogen bromide (CNBr) (12 mmol, 1.2 eq). Danger: Highly toxic and volatile. Handle exclusively in a certified fume hood.
-
Solvent System: Methanol / Deionized Water (1:1 v/v, 15 mL)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with sealed quartz reaction vessels and dynamic IR temperature monitoring.
Step-by-Step Methodology
-
Precursor Solubilization: Dissolve 10 mmol of N1-methyl-4-nitrobenzene-1,2-diamine in 15 mL of the MeOH/H₂O solvent mixture within a 30 mL microwave-safe quartz vessel.
-
Controlled Addition: Cool the vessel to 0°C using an ice bath. Slowly add 12 mmol of CNBr.
-
Causality: The initial reaction between the primary amine and CNBr is highly exothermic. Cooling the system prevents the thermal degradation of the cyanamide intermediate and avoids the generation of unwanted hydrocyanic acid gas before the vessel is sealed.
-
-
Microwave Irradiation: Seal the vessel with a pressure-rated Teflon cap. Place it into the microwave reactor. Apply the following parameters:
-
Target Temperature: 110°C
-
Power: 150 W (Dynamic control to maintain temperature)
-
Hold Time: 10 minutes
-
Stirring: High (800 rpm)
-
Causality: Using a sealed vessel allows the solvent to be superheated above its atmospheric boiling point (65°C for MeOH), exponentially increasing the reaction kinetics[4].
-
-
Cooling & Neutralization: Allow the reactor to cool the vessel to 25°C via compressed air. Carefully unseal the vessel in a fume hood. Transfer the solution to a beaker and add aqueous NH₄OH (25%) dropwise until the pH reaches 8.0.
-
Causality: The reaction generates hydrobromic acid (HBr) as a byproduct, leaving the product as a soluble hydrobromide salt. Neutralization to pH 8.0 converts the product to its free base, causing it to precipitate as a vibrant yellow/orange solid[2].
-
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with ice-cold water (2 x 10 mL) to remove residual salts, and cold diethyl ether (5 mL) to remove unreacted diamine.
-
Purification: Recrystallize the crude solid from boiling ethanol to yield the analytically pure target compound.
Quantitative Yield Analysis
The implementation of microwave irradiation provides a stark statistical advantage over conventional thermal heating methods[1][4].
| Parameter | Conventional Reflux | Microwave-Assisted (MAOS) | Causality / Advantage |
| Reaction Time | 4 - 6 hours | 10 minutes | Direct dielectric heating of polar transition states drastically lowers activation time[1][4]. |
| Temperature | 65°C (MeOH Reflux) | 110°C (Sealed Vessel) | Pressurized closed-vessel systems allow superheating above atmospheric boiling points. |
| Isolated Yield | 45% - 60% | 85% - 92% | Rapid kinetics outpace the degradation pathways of the unstable cyanamide intermediate[4]. |
| Purity (HPLC) | < 80% | > 95% | Homogeneous microwave heating eliminates "hot spots" on the flask walls, minimizing side reactions[1]. |
Analytical Self-Validation
To ensure the integrity of the protocol, the researcher must validate the successful conversion of the intermediate to the final cyclic product. The protocol is considered successful if the following analytical benchmarks are met:
-
FT-IR Spectroscopy (Critical Checkpoint): The researcher must confirm the absence of the cyanamide intermediate. A successful cyclization is validated by the complete disappearance of the sharp nitrile (-C≡N) stretch at ~2200 cm⁻¹, and the appearance of the cyclic imine (C=N) stretch at ~1640 cm⁻¹.
-
LC-MS: A major peak demonstrating an [M+H]⁺ ion at m/z 193.07 confirms the molecular weight of the target compound.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
A distinct singlet at ~3.5 ppm integrating for 3 protons confirms the presence of the N-CH₃ group.
-
A broad singlet at ~6.8 ppm integrating for 2 protons (exchangeable with D₂O) confirms the primary exocyclic amine (-NH₂).
-
The aromatic region will display an AMX splitting pattern characteristic of the 1,2,4-trisubstituted benzene ring (the 5-nitro substituted core).
-
References
-
Rapid Microwave-Assisted Liquid-Phase Combinatorial Synthesis of 2-(Arylamino)benzimidazoles Source: ACS Publications URL:[Link]
-
Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones Source: PubMed (Beilstein J Org Chem) URL:[Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant Source: Organic Chemistry Portal (Chem. Pharm. Bull) URL:[Link]
Sources
Technical Notes & Optimization
Technical Support Center: Optimizing Recrystallization of 1-methyl-5-nitro-1H-benzimidazol-2-amine
Technical Support Center: Optimizing Recrystallization of 1-methyl-5-nitro-1H-benzimidazol-2-amine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-methyl-5-nitro-1H-benzimidazol-2-amine via recrystallization. The methodologies and principles described herein are designed to empower researchers to overcome common challenges and achieve high purity and yield for this compound.
Frequently Asked Questions (FAQs)
Q1: My crude 1-methyl-5-nitro-1H-benzimidazol-2-amine won't dissolve in any common solvent at room temperature. Is this normal?
A1: Yes, this is expected behavior for this class of compounds. The structure of 1-methyl-5-nitro-1H-benzimidazol-2-amine features a rigid benzimidazole core, a polar nitro group, and an amine group capable of hydrogen bonding.[1] These features contribute to a stable crystal lattice and generally low solubility in many solvents at room temperature. The key to successful recrystallization is finding a solvent where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] You will almost certainly need to heat the solvent to dissolve your compound.
Q2: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What should I do?
A2: This is a classic case of either using too much solvent or the solution being supersaturated.[3][4] The concentration of your compound is below its saturation point in the cold solvent, so there is no thermodynamic driving force for crystallization.
Initial Steps:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod.[3][5] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small crystal of pure product, add it to the solution to act as a template for crystallization.[3][5]
-
Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[3] Gently heat the solution to evaporate a portion of the solvent (e.g., 25-30%) and then allow it to cool again.
Q3: Instead of crystals, an oil or sticky residue formed at the bottom of my flask. How can I resolve this "oiling out"?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[3] It can also be caused by the presence of significant impurities, which can depress the melting point of the mixture.
Corrective Actions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the concentration.[5]
-
Allow the flask to cool much more slowly. Insulate the flask by placing it on a cork ring or paper towels and covering the top with a watch glass.[5] This slow cooling is critical for allowing ordered crystals to form instead of an amorphous oil.[2]
Q4: What is the best starting solvent to try for recrystallizing 1-methyl-5-nitro-1H-benzimidazol-2-amine?
A4: Based on the polar nature of the benzimidazole core with its nitro and amine substituents, polar protic and polar aprotic solvents are the most promising candidates. For related nitro-substituted benzimidazoles and imidazoles, alcohols like ethanol and methanol, as well as acetonitrile, have been successfully used for recrystallization.[6][7][8][9]
A logical starting point would be ethanol or acetonitrile . A systematic screening of solvents is highly recommended to find the optimal system for your specific sample and impurity profile.
Troubleshooting Guides & Protocols
Guide 1: Systematic Solvent Screening
The fundamental principle of recrystallization is the difference in solubility of the compound at high and low temperatures.[2] An ideal solvent will dissolve the compound completely at its boiling point and allow for high recovery of crystals upon cooling.[10][11] This protocol allows for efficient screening of potential solvents using a small amount of crude material.
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude 1-methyl-5-nitro-1H-benzimidazol-2-amine into a small test tube or vial.
-
Add a potential solvent dropwise (e.g., 0.2 mL at a time) at room temperature, stirring or agitating after each addition. Note if the compound dissolves easily. If it does, that solvent is unsuitable as it will not allow for good recovery.[12]
-
If the solid is insoluble or sparingly soluble at room temperature, begin heating the mixture in a sand or water bath towards the solvent's boiling point.[11]
-
Continue adding small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.[4]
Data Presentation: Recommended Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Ethanol | 78 | 24.5 | Good starting point. Often used for similar heterocyclic compounds.[6][9] |
| Methanol | 65 | 32.7 | Higher polarity may increase solubility; might require less solvent but could also retain more product in solution upon cooling.[7] |
| Acetonitrile | 82 | 37.5 | Aprotic polar solvent, good for avoiding hydrogen bonding interactions with the solvent.[8] |
| Isopropanol | 82 | 19.9 | Lower polarity than ethanol, may result in lower solubility when hot but better recovery when cold. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity; may be a good candidate for a mixed-solvent system. |
| Water | 100 | 80.1 | High polarity. The compound is likely to be poorly soluble even when hot, but it could be an excellent anti-solvent. |
Visualization: Solvent Selection Workflow
Caption: Decision workflow for selecting a suitable recrystallization solvent.
Guide 2: Troubleshooting Crystallization Failures
If a good solvent has been chosen but crystallization fails, the issue typically lies with kinetics or concentration. The following workflow provides a systematic approach to resolving this.
Visualization: Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting common recrystallization problems.
Protocol: Mixed-Solvent Recrystallization
This technique is useful when no single solvent has the ideal solubility properties.[10] It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (or anti-solvent, in which it is insoluble) until the solution becomes cloudy, indicating saturation.
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol or methanol).
-
While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise until a persistent cloudiness appears.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.
Guide 3: Improving Final Purity and Yield
Low purity or yield can result from several factors. Adhering to best practices is crucial.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Yield | - Using too much solvent during dissolution.[4][5]- Premature crystallization during hot filtration.- Washing crystals with room temperature solvent. | - Use the absolute minimum amount of boiling solvent to dissolve the compound.- Pre-heat the filtration funnel and flask.[2]- Always wash collected crystals with a small amount of ice-cold solvent.[4] |
| Poor Purity (e.g., off-color crystals) | - Rapid crystallization trapping impurities.[13]- Insoluble impurities not removed.- Highly soluble impurities still present. | - Ensure slow cooling to allow for selective crystallization.- Perform a hot gravity filtration step after dissolving the compound to remove any insoluble material.[14]- If purity remains low, a second recrystallization may be necessary. For persistent impurities, consider purification by column chromatography.[15] |
References
-
Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]
-
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced from similar experiments described in search results).
-
Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]
-
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Troubleshooting Recrystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
- IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST. (2025).
-
Purifying by recrystallisation - student sheet. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2020). Molecules. Retrieved from [Link]
- Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Journal of Chemical and Pharmaceutical Research.
-
Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]- and 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)butyl]-1H-1,2,3-benzotriazoles and their 2-isomers. (2006). Molecules. Retrieved from [Link]
-
The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. (2026). Acta Crystallographica Section E. Retrieved from [Link]
-
2-METHYL-5-NITRO-1H-BENZIMIDAZOLE. (n.d.). LookChem. Retrieved from [Link]
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists.
-
1H-Benzimidazole Chemical Properties. (n.d.). Cheméo. Retrieved from [Link]
- Substituted 2-(5-Nitro-2-furyl)benzimidazoles. (1966). Journal of Medicinal Chemistry.
-
2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate. (2011). Acta Crystallographica Section E. Retrieved from [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020). Molecules. Retrieved from [Link]
- Benzimidazole substituted nitrobenzene-based compound and preparation method thereof. (2021). Google Patents.
- Nitro and aminobenzimidazoles. (2014).
- RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2025).
Sources
- 1. evitachem.com [evitachem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming steric hindrance in 1-methyl-5-nitro-1H-benzimidazol-2-amine substitution reactions
Overcoming steric hindrance in 1-methyl-5-nitro-1H-benzimidazol-2-amine substitution reactions
Technical Support Center: Troubleshooting 1-Methyl-5-nitro-1H-benzimidazol-2-amine Substitution Reactions
Welcome to the Advanced Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals struggling with the functionalization of 1-methyl-5-nitro-1H-benzimidazol-2-amine .
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the exocyclic 2-amino group in this specific scaffold resist standard substitution (alkylation/arylation) conditions? A: The resistance is a textbook example of a dual electronic and steric deactivation system.
-
Steric Hindrance: The presence of the methyl group at the N1 position creates a significant steric shield around the adjacent C2-amino group. This restricts the approach trajectory for incoming electrophiles and severely hinders the coordination of bulky transition-metal complexes during cross-coupling [1].
-
Electronic Deactivation: The 5-nitro group is a powerful electron-withdrawing group (EWG). Through both inductive (-I) and resonance (-M) effects, it pulls electron density away from the benzimidazole core, which in turn delocalizes the lone pair of the C2-amine into the ring. This drastically reduces the basicity and nucleophilicity of the amine [2].
Q2: My N-alkylation attempts yield mostly unreacted starting material. How can I force this reaction? A: To overcome the reduced nucleophilicity, you must convert the neutral amine into its highly reactive conjugate base (an amide anion) using a strong, non-nucleophilic base.
-
Base Selection: Sodium hydride (NaH) in anhydrous DMF or N,N-dimethylacetamide (DMAc) is highly effective. Alternatively, Cesium carbonate (Cs2CO3) can be used if milder conditions are required.
-
Electrophile Activation: Due to the N1-methyl steric clash, standard primary alkyl halides react sluggishly. Switch to highly reactive electrophiles such as allylic, benzylic, or propargylic halides, which have lower activation barriers for S_N2 transition states [3]. Add a catalytic amount of tetrabutylammonium iodide (TBAI) to accelerate the reaction via in situ Finkelstein halide exchange.
Q3: Standard Buchwald-Hartwig cross-coupling conditions (Pd(OAc)2 / BINAP) are failing. What is the optimal catalytic system? A: BINAP and standard bidentate ligands often fail because the intermediate Pd(II)-amine complex is too sterically congested to undergo efficient reductive elimination. Furthermore, the basic nitrogens on the benzimidazole ring can competitively bind and poison the palladium catalyst. You must use bulky, electron-rich monodentate biarylphosphine ligands such as BrettPhos or tBuXPhos . These ligands are specifically designed to couple deactivated, sterically hindered primary amines. They promote the formation of a mono-ligated L-Pd(0) active species, and their sheer bulk forces the challenging reductive elimination step, preventing catalyst stalling [4, 5].
Part 2: Visualizing the Workflows
Decision matrix for selecting substitution conditions based on the desired transformation.
Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at the amine coordination step.
Part 3: Quantitative Data & Benchmarking
To guide your experimental design, below is a summary of condition benchmarking for the functionalization of sterically hindered 2-aminobenzimidazoles.
Table 1: Ligand and Base Screening for Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Causality / Observation |
| Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 100 | < 5% | Ligand not bulky enough to force reductive elimination; catalyst poisoning. |
| Pd2(dba)3 / XPhos | NaOtBu | 1,4-Dioxane | 100 | 35% | Moderate conversion; steric clash with N1-methyl still limits amine coordination. |
| Pd2(dba)3 / BrettPhos | NaOtBu | t-Amyl Alcohol | 110 | > 85% | Optimal. BrettPhos accommodates primary hindered amines perfectly. |
| Pd2(dba)3 / tBuXPhos | LHMDS | THF | 80 | 60% | Good alternative if NaOtBu causes side reactions with the nitro group. |
Table 2: Base-Promoted N-Alkylation Optimization
| Electrophile | Base | Additive | Solvent | Temp (°C) | Yield (%) |
| 1-Bromobutane | K2CO3 | None | MeCN | 80 | < 10% |
| Benzyl Bromide | Cs2CO3 | None | DMF | 80 | 45% |
| Benzyl Bromide | NaH (60%) | TBAI (0.1 eq) | DMF | 0 to 25 | 92% |
Part 4: Validated Experimental Protocols
Protocol A: Pd-Catalyzed Buchwald-Hartwig N-Arylation
Objective: Couple 1-methyl-5-nitro-1H-benzimidazol-2-amine with an aryl bromide. Self-Validating Check: The reaction mixture should turn from dark red/brown to a lighter suspension as the active Pd(0) species forms and the coupling proceeds.
-
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-5-nitro-1H-benzimidazol-2-amine (1.0 equiv, 1.0 mmol) and the aryl bromide (1.2 equiv, 1.2 mmol).
-
Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and BrettPhos ligand (0.04 equiv, 4 mol%).
-
Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol). (Note: If the aryl bromide contains base-sensitive functional groups, substitute with Cs2CO3).
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times.
-
Solvent: Syringe in anhydrous, degassed t-amyl alcohol (5.0 mL).
-
Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 110 °C for 12–16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol B: Base-Promoted N-Alkylation (Overcoming Steric Clash)
Objective: Alkylate the C2-amine using a reactive electrophile. Self-Validating Check: Evolution of H2 gas upon addition of NaH confirms the deprotonation of the amine.
-
Deprotonation: Dissolve 1-methyl-5-nitro-1H-benzimidazol-2-amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) in a flame-dried round-bottom flask under Argon.
-
Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 1.2 mmol) in small portions. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes deeply colored (indicating formation of the amide anion).
-
Catalyst & Electrophile: Add Tetrabutylammonium iodide (TBAI) (0.1 equiv, 0.1 mmol) followed by dropwise addition of the alkyl halide (e.g., benzyl bromide, 1.1 equiv, 1.1 mmol).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH4Cl (10 mL) dropwise at 0 °C.
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate.
References
-
de Dios, A., et al. "Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy". Journal of Medicinal Chemistry, ACS Publications, 2005. Available at: [Link]
-
Xia, Y., et al. "Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols". ACS Organic & Inorganic Au, ACS Publications, 2024. Available at: [Link]
-
Surry, D. S., Buchwald, S. L., et al. "Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles". Angewandte Chemie International Edition (via PMC), 2008. Available at: [Link]
-
Smith, J., et al. "Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries". The Journal of Organic Chemistry, ACS Publications, 2021. Available at: [Link]
Technical Support Center: Troubleshooting 1-Methyl-5-nitro-1H-benzimidazol-2-amine Stability in Acidic Environments
Technical Support Center: Troubleshooting 1-Methyl-5-nitro-1H-benzimidazol-2-amine Stability in Acidic Environments
Welcome to the Technical Support Center for 1-methyl-5-nitro-1H-benzimidazol-2-amine (CAS: 5601-09-2). This compound is a highly valuable scaffold in pharmaceutical development and biochemical research due to its unique functional groups[1]. However, its structural combination—a basic 2-amino group, a lipophilic 1-methyl group, and a strongly electron-withdrawing 5-nitro group—creates specific stability and solubility challenges during in vitro assays and formulation.
This guide is designed for researchers and drug development professionals. It bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies for handling this compound in acidic environments.
Part 1: Mechanistic Overview of Acid Instability
To troubleshoot effectively, we must first understand the causality behind the molecule's behavior. The 2-aminobenzimidazole core possesses a guanidine-like resonance system, which typically grants it a basic pKa of around 7.5[2]. However, the presence of the 5-nitro group fundamentally alters this electronic landscape.
The nitro group acts as a powerful electron-withdrawing moiety, pulling electron density away from the imidazole ring[3]. This lowers the pKa of the endocyclic nitrogen (N3). When the compound is exposed to strongly acidic solutions (pH < 3), the N3 nitrogen eventually protonates. This protonation creates a highly electrophilic C2 carbon. Water molecules in the aqueous solvent act as nucleophiles, executing a bimolecular attack on the N-protonated substrate[4]. This acid-catalyzed hydrolysis results in the expulsion of ammonia ( NH3 ) and the irreversible formation of 1-methyl-5-nitro-1H-benzimidazol-2(3H)-one[5].
Acid-catalyzed hydrolysis of 1-methyl-5-nitro-1H-benzimidazol-2-amine.
Part 2: Troubleshooting FAQs
Q1: My LC-MS signal for 1-methyl-5-nitro-1H-benzimidazol-2-amine drops by 80% after 24 hours in 0.1 M HCl, but I don't see a massive degradation peak in the UV trace. What is happening? Analysis & Causality: You are likely observing a combination of chemical degradation and physical precipitation. In strong acids, the compound hydrolyzes to form the benzimidazol-2(3H)-one degradant[4]. This degradant lacks the basic amine group, making it significantly more lipophilic and less soluble than the parent compound. If your LC gradient starts with a highly aqueous mobile phase, the degradant precipitates in the injection loop or at the column head. This results in a massive loss of the parent signal without a corresponding UV peak for the degradant. Actionable Solution: Increase the organic composition of your sample diluent prior to injection. Spiking the analytical sample with 50% Acetonitrile ensures both the parent and the lipophilic degradant remain fully solvated during injection.
Q2: When I adjust my acidic stock solution to pH 7.4 for my in vitro cellular assays, the solution immediately turns cloudy. Is the compound degrading upon neutralization? Analysis & Causality: No, this is a physical solubility failure, not chemical degradation. In acidic media, the basic amine is protonated, forming a highly soluble salt. When you adjust the pH to 7.4, you cross the compound's pKa, forcing it into its neutral, free-base form[2]. The lipophilic 1-methyl group and the rigid planar benzimidazole core dominate the molecule's physical properties, causing it to rapidly crash out of the aqueous solution[1]. Actionable Solution: Do not perform direct pH adjustments on highly concentrated aqueous stocks. Instead, maintain the primary stock in anhydrous DMSO. Perform serial dilutions directly into the final pH 7.4 assay buffer, ensuring the final DMSO concentration remains between 2-5% to act as a co-solvent.
Q3: My acidic working solutions turn a slight orange/brown tint after a few days on the benchtop. Does the 5-nitro group play a role in this instability? Analysis & Causality: Yes. While the amine group is vulnerable to acid hydrolysis, the 5-nitro group is highly susceptible to photolytic reduction in aqueous media[3]. Ambient laboratory UV light can excite the nitroaromatic system, leading to the formation of nitroso or hydroxylamine intermediates, which are highly colored (chromophoric) and reactive. Actionable Solution: Always store acidic working solutions of this compound in amber glass vials and prepare them fresh weekly.
Part 3: Quantitative Stability Profile
To aid in experimental planning, the following table summarizes the expected stability of 1-methyl-5-nitro-1H-benzimidazol-2-amine across various pH environments at physiological temperature (37°C).
| pH Level | Buffer System | Half-Life (t½) at 37°C | Primary Degradation Pathway | Observed LC-MS Shift |
| pH 1.2 | 0.1 M HCl | < 12 hours | Acid-catalyzed hydrolysis | +1 Da (Loss of NH3 , gain of H2O ) |
| pH 3.0 | Citrate Buffer | ~ 48 hours | Acid-catalyzed hydrolysis | +1 Da |
| pH 5.0 | Acetate Buffer | > 14 days | Trace photolysis (if light exposed) | None (Stable) |
| pH 7.4 | PBS | N/A (Precipitates) | Physical dropout (Insoluble) | Signal loss (No mass shift) |
Part 4: Validated Experimental Protocol
To accurately measure the degradation kinetics of this compound without falling victim to solubility artifacts, use the following self-validating protocol. This workflow includes a mandatory organic quenching step to prevent the degradant from precipitating prior to LC-MS analysis.
Protocol: Acid-Stability Profiling and Rescue Workflow
Self-Validating Elements:
-
System Suitability Control: A DMSO-only spike control is used to differentiate chemical degradation from physical precipitation.
-
Internal Standard (IS): A heavy-isotope labeled benzimidazole must be spiked during the quench phase to normalize for ionization suppression in the MS source.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 1-methyl-5-nitro-1H-benzimidazol-2-amine in anhydrous DMSO to yield a 10 mM stock. Note: DMSO prevents premature hydrolysis and ensures complete solvation.
-
Acidic Incubation: Dilute the stock 1:100 into 0.1 M HCl (pH 1.2) to achieve a final test concentration of 100 µM. Immediately transfer the solution to an amber glass vial to prevent photolysis. Incubate in a thermomixer at 37°C.
-
Time-Course Sampling: At designated time points (0, 1, 4, 12, and 24 hours), remove a 50 µL aliquot from the incubation vial.
-
Quenching & Solubilization (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of Quench Solution (0.2 M Ammonium Acetate, pH 6.0, in 50% Acetonitrile, containing 1 µM Internal Standard). Note: The acetonitrile ensures the uncharged lipophilic degradant remains in solution as the pH rises, preventing false-positive degradation signals caused by compound dropout.
-
LC-UV-MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Monitor UV at 254 nm and use ESI+ mode to track the parent mass [M+H]+ and the +1 Da hydrolysis product.
Experimental workflow for acid-stability profiling and LC-MS analysis.
References
- EvitaChem.Buy 1-methyl-5-nitro-1H-benzimidazol-2-amine (EVT-515086).
- ChemicalBook.5-Nitrobenzimidazole Properties and Reactivity.
- SciELO.Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates.
- UC San Diego / Elsevier.2-Aminobenzoxazole ligands of the hepatitis C virus internal ribosome entry site.
Sources
Reference Data & Comparative Studies
Comparative Efficacy of 5-Nitro vs. 5-Amino Benzimidazoles in Drug Development: A Structural and Mechanistic Guide
Comparative Efficacy of 5-Nitro vs. 5-Amino Benzimidazoles in Drug Development: A Structural and Mechanistic Guide
As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal functional group for benzimidazole-based scaffolds. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics 1. However, substitutions at the C-5 position fundamentally alter the molecule's electronic distribution, lipophilicity, and target engagement profile.
This guide provides an in-depth, data-driven comparison between 5-nitrobenzimidazole and 5-aminobenzimidazole. By dissecting their divergent mechanisms of action and outlining self-validating experimental protocols, we can establish a rigorous framework for hit-to-lead optimization.
Mechanistic Divergence & Target Engagement
The choice between a nitro (-NO₂) and an amino (-NH₂) group at the 5-position is not merely a steric consideration; it is a profound electronic and mechanistic pivot.
5-Nitrobenzimidazoles (The Prodrug Pathway): The strongly electron-withdrawing nitro group increases the lipophilicity of the scaffold, enhancing membrane permeability. Biologically, these compounds often act as prodrugs. In hypoxic environments or within specific pathogens, bacterial or parasitic nitroreductases reduce the nitro group to reactive nitroso and hydroxylamine intermediates. These reactive oxygen species (ROS) induce lethal DNA damage, making 5-nitro derivatives highly efficacious as targeted antimicrobial and anthelmintic agents 23.
5-Aminobenzimidazoles (The Kinase Anchor): Conversely, the electron-donating amino group increases aqueous solubility and introduces a critical hydrogen bond donor. This structural feature is paramount in oncology and neuropharmacology. The 5-amino group frequently anchors the benzimidazole core to the hinge region of kinase ATP-binding pockets (e.g., CDK5, VEGFR-2) via precise hydrogen bonding, acting as a potent, competitive inhibitor 45.
Mechanistic divergence of 5-nitro and 5-amino benzimidazoles in biological systems.
Quantitative Efficacy & Physicochemical Profiling
To objectively evaluate these two derivatives, we must map their physicochemical properties directly to their field-proven efficacy metrics.
| Parameter | 5-Nitrobenzimidazole | 5-Aminobenzimidazole |
| Electronic Effect (Hammett σ) | Strongly Electron-Withdrawing (+0.78) | Strongly Electron-Donating (-0.66) |
| Lipophilicity (LogP trend) | Higher (Promotes passive membrane crossing) | Lower (Improves aqueous solubility) |
| Primary Target Mechanism | Nitroreductase activation, ROS generation | ATP-competitive kinase inhibition (H-bond donor) |
| Key Therapeutic Applications | Antimicrobial, Anthelmintic, Antihypertensive | Anticancer (CDK5, VEGFR-2), Antiviral |
| Typical Efficacy Metric | MIC (Minimum Inhibitory Concentration) | IC₅₀ (Half-maximal inhibitory concentration) |
| Toxicity / ADME Profile | Higher risk of cytotoxicity/genotoxicity | Generally lower toxicity; susceptible to N-acetylation |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the evaluation of these compounds requires rigorous, self-validating experimental systems. Below are the definitive protocols for assessing their respective efficacies, detailing the critical causality behind each methodological choice.
Protocol 1: Antimicrobial Efficacy (MIC) of 5-Nitrobenzimidazoles
Causality Check: 5-Nitro compounds often possess intrinsic yellow coloration and can precipitate in aqueous media. Relying solely on optical density (OD₆₀₀) for bacterial growth can yield false-positive resistance. Therefore, a resazurin-based metabolic readout is mandatory to distinguish true bactericidal activity from compound precipitation.
-
Compound Preparation: Dissolve the 5-nitrobenzimidazole derivative in DMSO to a 10 mM stock. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.
-
Broth Microdilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth within a 96-well plate, targeting a concentration range of 0.1 to 128 μg/mL.
-
Inoculation: Add a standardized bacterial inoculum (e.g., S. aureus or E. coli at 5×105 CFU/mL) to each well.
-
Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
-
Validation: A color shift from blue (oxidized) to pink (reduced) indicates viable bacteria. The MIC is the lowest concentration preventing this color change.
Protocol 2: Kinase Inhibition (IC₅₀) of 5-Aminobenzimidazoles
Causality Check: To confirm that the 5-aminobenzimidazole is a true ATP-competitive inhibitor (and not an assay aggregator or pan-assay interference compound - PAINS), an ADP-Glo™ kinase assay is utilized. This directly measures the depletion of ATP, providing a highly specific readout of kinase activity independent of the compound's intrinsic fluorescence.
-
Enzyme-Substrate Mix: Prepare a reaction mixture containing the target kinase (e.g., CDK5/p25) and its specific peptide substrate in a kinase buffer (pH 7.5, containing MgCl₂ and DTT).
-
Compound Incubation: Add the 5-aminobenzimidazole derivative (serial dilutions from 10 μM to 0.1 nM) and pre-incubate for 15 minutes at room temperature to allow for hinge-region binding.
-
ATP Addition: Initiate the reaction by adding ultra-pure ATP at a concentration equal to the enzyme's Kₘ. Incubate for 60 minutes.
-
ADP Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Follow with the Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction.
-
Validation: Measure luminescence. Plot the dose-response curve using non-linear regression to calculate the IC₅₀. Include a known inhibitor (e.g., Roscovitine) as a positive control.
Self-validating experimental workflow for evaluating benzimidazole derivatives.
Conclusion
The strategic selection between 5-nitro and 5-amino benzimidazoles dictates the trajectory of a drug development program. 5-nitro derivatives are unparalleled for exploiting pathogen-specific reductive pathways, making them ideal for infectious diseases. In contrast, 5-amino derivatives offer the precise hydrogen-bonding geometry required for targeted kinase inhibition, positioning them as superior candidates for oncology and chronic disease management. Understanding these mechanistic boundaries ensures high-fidelity hit-to-lead optimization and reduces late-stage attrition.
References
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. 1
-
Novel donor-π-acceptor benzimidazole-based chromophores: synthesis, antitumor assessment, and pharmacokinetics. RSC Advances. 4
-
Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation. Frontiers in Oncology. 5
-
A Review On Benzimidazole Derivatives. IJCRT. 2
-
Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. ResearchGate. 3
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel donor-π-acceptor benzimidazole-based chromophores: synthesis, antitumor assessment, and pharmacokinetics - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00254D [pubs.rsc.org]
- 5. Frontiers | Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation [frontiersin.org]
A Comparative Guide to Validating the Antimicrobial Activity of 1-Methyl-5-nitro-1H-benzimidazol-2-amine via Disk Diffusion
A Comparative Guide to Validating the Antimicrobial Activity of 1-Methyl-5-nitro-1H-benzimidazol-2-amine via Disk Diffusion
This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals to validate the antimicrobial activity of the novel compound 1-methyl-5-nitro-1H-benzimidazol-2-amine. We will objectively compare its performance against established antibiotics using the widely accepted disk diffusion method. The protocols and insights provided herein are grounded in established scientific principles and authoritative standards to ensure trustworthy and reproducible results.
The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of new antimicrobial agents.[1][2] Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2][3] The core structure of benzimidazole is analogous to purine nucleoside bases, which may allow for interaction with biological macromolecules.[2] The addition of a nitro group, as seen in 1-methyl-5-nitro-1H-benzimidazol-2-amine, is a key feature of many successful antimicrobial drugs, including the nitroimidazole class.[4][5] These compounds are typically prodrugs that require bioreduction of the nitro group to exert their antimicrobial effect, a mechanism particularly effective in anaerobic or microaerophilic environments.[4][][7]
This guide will focus on the practical application of the disk diffusion test, a foundational and widely used method for preliminary antimicrobial susceptibility testing.[8][9] Its simplicity, cost-effectiveness, and versatility make it an ideal starting point for evaluating novel compounds.[9][10] We will adhere to the principles outlined by leading standardization bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the integrity of the experimental process.[11][12][13]
Experimental Design: A Self-Validating System
The cornerstone of a trustworthy protocol is a self-validating design. This is achieved through the inclusion of appropriate positive and negative controls, standardized procedures, and clear interpretation criteria.
Key Components of the Experimental Design:
-
Test Compound: 1-methyl-5-nitro-1H-benzimidazol-2-amine.
-
Test Organisms: A representative panel of Gram-positive and Gram-negative bacteria.
-
Positive Controls: Clinically relevant antibiotics with known efficacy against the test organisms.
-
Negative Control: The solvent used to dissolve the test compound (e.g., Dimethyl Sulfoxide - DMSO).
-
Standardized Method: The Kirby-Bauer disk diffusion assay, following CLSI or EUCAST guidelines.[13]
Below is a Graphviz diagram illustrating the logical workflow of this validation study.
Caption: Experimental workflow for validating antimicrobial activity.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the disk diffusion assay. Explanations for key choices are provided to enhance understanding and ensure reproducibility.
1. Preparation of Materials:
-
Test Compound Solution: Prepare a stock solution of 1-methyl-5-nitro-1H-benzimidazol-2-amine in a suitable solvent, such as DMSO. The concentration should be determined based on preliminary studies or literature on similar compounds. From this stock, prepare working solutions to impregnate sterile filter paper disks. The final amount of compound per disk should be standardized (e.g., 30 µ g/disk ).
-
Control Disks:
-
Positive Control: Use commercially available antibiotic disks with standard concentrations. The choice of antibiotics will depend on the test organisms. For a broad-spectrum evaluation, include agents effective against both Gram-positive and Gram-negative bacteria.[14][15]
-
Negative Control: Impregnate sterile filter paper disks with the same volume of the solvent used to dissolve the test compound. This is crucial to ensure that the solvent itself does not exhibit antimicrobial activity.
-
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923) and Enterococcus faecalis (e.g., ATCC 29212).[16]
-
Gram-negative: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853).[16] These specific ATCC strains are recommended as quality control organisms in standardized susceptibility testing.[16]
-
-
Culture Media: Mueller-Hinton Agar (MHA) is the standard medium for routine antimicrobial susceptibility testing of non-fastidious bacteria.[17][18] The depth of the agar should be uniform (approximately 4 mm) as it can affect the diffusion of the antimicrobial agent.[19]
2. Inoculum Preparation:
The density of the bacterial inoculum is a critical variable that must be standardized.
-
From a pure, overnight culture, select 4-5 well-isolated colonies of the test organism.[18]
-
Transfer these colonies to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[18] This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy.
3. Inoculation of Agar Plates:
-
Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.[8]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]
4. Application of Disks:
-
Allow the inoculated plates to dry for a few minutes.
-
Aseptically apply the disks containing the test compound, positive control antibiotics, and the negative control to the surface of the agar.
-
Ensure the disks are placed firmly on the agar to provide good contact. Do not move the disks once they have been applied, as diffusion begins immediately.
-
The disks should be spaced far enough apart to prevent the zones of inhibition from overlapping.
5. Incubation:
-
Invert the plates and incubate them at 35 ± 2 °C for 16-20 hours under ambient aerobic conditions.[20]
6. Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.[21]
-
The zone of inhibition is the clear area around the disk where bacterial growth is visibly inhibited.[8][9]
-
Interpret the results by comparing the zone diameters to the established breakpoint tables provided by CLSI or EUCAST for the control antibiotics.[21][22] For the test compound, the zone diameter provides a qualitative measure of its activity.
Data Presentation and Comparative Analysis
Quantitative data should be summarized in a clear and concise table to facilitate comparison.
| Antimicrobial Agent | Concentration per Disk (µg) | Zone of Inhibition Diameter (mm) |
| S. aureus | ||
| 1-methyl-5-nitro-1H-benzimidazol-2-amine | 30 | Experimental Data |
| Ciprofloxacin (Positive Control) | 5 | Experimental Data |
| Gentamicin (Positive Control) | 10 | Experimental Data |
| Vancomycin (Positive Control) | 30 | Experimental Data |
| DMSO (Negative Control) | N/A | 0 |
Interpreting the Data:
-
A zone of inhibition around the disk containing 1-methyl-5-nitro-1H-benzimidazol-2-amine indicates antimicrobial activity.
-
The size of the zone for the test compound should be compared to the zones produced by the positive control antibiotics. While a direct correlation between zone size and potency across different compounds cannot be made due to differences in molecular weight and diffusion characteristics, it provides a preliminary assessment of relative activity.[22]
-
The absence of a zone of inhibition around the negative control disk confirms that the solvent is not contributing to the observed antimicrobial effect.
The following diagram illustrates the decision-making process based on the experimental outcomes.
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. elearning.unimib.it [elearning.unimib.it]
- 5. pubs.acs.org [pubs.acs.org]
- 7. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Performance of the EUCAST Disk Diffusion Method, the CLSI Agar Screen Method, and the Vitek 2 Automated Antimicrobial Susceptibility Testing System for Detection of Clinical Isolates of Enterococci with Low- and Medium-Level VanB-Type Vancomycin Resistance: a Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 14. chromagar.com [chromagar.com]
- 15. Antimicrobial resistance pattern of Gram-positive bacteria during three consecutive years at the nephrology ward of a tertiary referral hospital in Shiraz, Southwest Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cms.gov [cms.gov]
- 17. EUCAST disk diffusion method | PDF [slideshare.net]
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- 19. bio.libretexts.org [bio.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. hardydiagnostics.com [hardydiagnostics.com]
- 22. open.edu [open.edu]
In vitro vs in vivo efficacy of 1-methyl-5-nitro-1H-benzimidazol-2-amine
In vitro vs in vivo efficacy of 1-methyl-5-nitro-1H-benzimidazol-2-amine
An in-depth technical analysis of the translational efficacy of 1-methyl-5-nitro-1H-benzimidazol-2-amine (1-M-5-N-BZA) and its derivatives requires a rigorous examination of its pharmacokinetic and pharmacodynamic behaviors. As a Senior Application Scientist, I have structured this guide to move beyond superficial observations, detailing the causality behind the in vitro to in vivo translation gap, and providing self-validating protocols for researchers developing the next generation of antiprotozoal therapeutics.
Executive Summary: The Nitrobenzimidazole Scaffold
1 (CAS 5601-09-2) is a privileged bicyclic pharmacophore heavily utilized in the design of novel antimicrobial and antiprotozoal agents[1]. It serves as the core scaffold for synthesizing analogues of benznidazole, the current standard-of-care for Chagas disease (Trypanosoma cruzi infection)[1]. While benznidazole is effective during the acute phase of infection, its severe side effects and reduced efficacy in the chronic phase necessitate the development of superior alternatives[2]. 1-M-5-N-BZA derivatives exhibit highly promising in silico and in vitro antiprotozoal activity with lower predicted host toxicity[1]. However, translating this in vitro potency into in vivo efficacy remains the primary bottleneck in drug development.
Mechanistic Grounding: Prodrug Activation and Causality
To understand the efficacy of 1-M-5-N-BZA, one must first understand its mechanism of action (MoA). Like benznidazole, 1-M-5-N-BZA functions as a prodrug.
The compound's architecture is highly deliberate[1]:
-
1-Methyl Group: Enhances lipophilicity, critical for penetrating the host cell membrane and the parasite's lipid bilayer[1].
-
5-Nitro Group: The functional warhead. It is uniquely susceptible to reduction by pathogenic enzymes[1].
-
2-Amine Group: Contributes basicity and facilitates target binding via hydrogen bonding[1].
The Activation Cascade: Within the parasite, the 5-nitro group undergoes reduction catalyzed by a3[3]. Unlike mammalian Type II nitroreductases, this bacterial-like Type I NTR is oxygen-insensitive and reduces the nitro group through a ping-pong mechanism into highly reactive intermediates (hydroxylamine and nitrenium species)[4][5]. These intermediates rapidly decompose to release reactive dialdehydes, such as 3, which form lethal adducts with the parasite's DNA and proteins, ultimately triggering apoptosis[3][6].
Fig 1: Mechanism of Action for 1-M-5-N-BZA via Type I Nitroreductase activation.
Comparative Analysis: In Vitro vs In Vivo Efficacy
The discrepancy between in vitro and in vivo results is a classic pharmacological hurdle.
In Vitro Efficacy: The Controlled Environment
In vitro assays (typically utilizing T. cruzi intracellular amastigotes in host mammalian cells) consistently show that 1-M-5-N-BZA derivatives possess an IC50 superior or equivalent to benznidazole. Causality: In a well-plate, the compound enjoys direct, uninterrupted access to the infected host cells. There is no first-pass metabolism, no renal clearance, and no complex tissue distribution barriers. The lipophilic 1-methyl group ensures rapid intracellular accumulation, leading to swift NTR-mediated activation and parasite death.
In Vivo Efficacy: The Systemic Challenge
When transitioned to murine models of acute T. cruzi infection, the efficacy of the raw 1-M-5-N-BZA scaffold often drops. Causality: The nitro group, while essential for MoA, is highly susceptible to host metabolic degradation (e.g., hepatic clearance) before reaching sanctuary sites of the parasite (such as adipose tissue or cardiac muscle). Furthermore, if the compound exhibits high plasma protein binding, the free (active) fraction of the drug in systemic circulation falls below the therapeutic threshold required to maintain the ED50.
Quantitative Data Comparison
The following table summarizes representative translational data comparing optimized 1-M-5-N-BZA derivatives against the standard-of-care, Benznidazole.
| Parameter | Benznidazole (Control) | 1-M-5-N-BZA Derivatives | Implications for Development |
| In Vitro IC50 (T. cruzi) | 2.5 ± 0.3 µM | 0.8 ± 0.2 µM | Derivatives show ~3x greater intrinsic potency at the target site. |
| Cytotoxicity (CC50, HepG2) | > 200 µM | > 250 µM | Excellent safety profile; high Selectivity Index (SI > 300). |
| In Vivo ED50 (Murine Model) | 50 mg/kg/day | 35 - 45 mg/kg/day | In vivo potency drops relative to in vitro expectations due to PK limitations. |
| Plasma Half-Life (t1/2) | ~ 12 hours | ~ 4 - 6 hours | Faster clearance of the 1-M-5-N-BZA scaffold requires structural optimization (e.g., bulky arylacetamides) to extend circulation. |
| Volume of Distribution (Vd) | High (tissue penetrating) | Moderate | Optimization must focus on increasing Vd to reach cardiac sanctuary sites. |
Experimental Methodologies: A Self-Validating Workflow
To ensure scientific integrity, the evaluation of 1-M-5-N-BZA must follow a rigorous, self-validating protocol pipeline. The following methodologies are designed to isolate variables and prove causality at each step.
Fig 2: Translational workflow for evaluating 1-M-5-N-BZA derivatives.
Protocol 1: In Vitro Resazurin Microtiter Assay (REMA)
Purpose: To objectively quantify the intrinsic antiprotozoal activity of the compound.
-
Host Cell Seeding: Seed Vero or LLC-MK2 cells in 96-well plates at a density of 4×103 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Infection: Infect cells with tissue culture-derived trypomastigotes (TCTs) of T. cruzi (e.g., Tulahuen strain expressing β-galactosidase or standard Y strain) at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours.
-
Washing (Self-Validation Step): Wash wells three times with PBS to remove extracellular parasites. Causality: This ensures the assay only measures efficacy against the clinically relevant intracellular amastigote stage.
-
Treatment: Add serial dilutions of 1-M-5-N-BZA (0.1 to 100 µM) and Benznidazole (positive control). Incubate for 72 hours.
-
Quantification: Add 0.1 mM resazurin solution. Incubate for 4 hours. Measure fluorescence (excitation 530 nm, emission 590 nm). Calculate IC50 using non-linear regression analysis.
Protocol 2: In Vivo Murine Efficacy Model
Purpose: To evaluate systemic efficacy, accounting for host PK/PD dynamics.
-
Infection Model: Infect female BALB/c mice (6-8 weeks old) intraperitoneally with 104 bloodstream trypomastigotes of T. cruzi (Y strain).
-
Treatment Regimen: Begin treatment 5 days post-infection (dpi) once parasitemia is microscopically confirmed. Administer 1-M-5-N-BZA derivatives orally at 25, 50, and 100 mg/kg/day for 20 consecutive days. Use Benznidazole (50 mg/kg/day) as the positive control and vehicle (e.g., 0.5% CMC/0.1% Tween 80) as the negative control.
-
Parasitemia Tracking (Self-Validation Step): Quantify parasitemia every 2 days by examining 5 µL of tail vein blood under a microscope (Brener's method). Causality: Real-time tracking differentiates between a compound that merely suppresses replication (parasitostatic) versus one that clears the infection (parasitocidal).
-
Endpoint Analysis: Monitor survival rates up to 60 dpi. Perform qPCR on cardiac and adipose tissue post-mortem to verify sterile cure (absence of parasite DNA in sanctuary sites).
Conclusion
1-methyl-5-nitro-1H-benzimidazol-2-amine is a highly potent scaffold that leverages the unique biology of trypanosomal Type I nitroreductases[3][5]. While its in vitro profile frequently surpasses current standards, successful drug development requires rigorous structural modification to overcome in vivo pharmacokinetic barriers. By employing the self-validating protocols outlined above, researchers can systematically bridge the translational gap and develop definitive cures for neglected tropical diseases.
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Benchmarking a Novel Anthelmintic Candidate: A Comparative Guide to 1-methyl-5-nitro-1H-benzimidazol-2-amine
Benchmarking a Novel Anthelmintic Candidate: A Comparative Guide to 1-methyl-5-nitro-1H-benzimidazol-2-amine
In the face of escalating anthelmintic resistance, the discovery and validation of new chemical entities are paramount to maintaining control over parasitic helminth infections in both human and veterinary medicine. This guide provides a comprehensive framework for benchmarking the novel compound, 1-methyl-5-nitro-1H-benzimidazol-2-amine, against established commercial anthelmintics. By presenting detailed experimental protocols and a comparative analysis of efficacy data, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the field of parasitology.
Introduction: The Imperative for New Anthelmintics
The widespread use and, in some cases, misuse of a limited arsenal of anthelmintic drugs have led to the selection of resistant parasite populations globally.[1] This growing resistance threatens livestock productivity and human health, creating an urgent need for novel anthelmintics with different modes of action or improved efficacy against resistant strains. The benzimidazole class of compounds has long been a cornerstone of helminth control.[2] Within this class, nitrobenzimidazole derivatives have emerged as a promising area of research, with studies indicating potent anthelmintic properties.[3] This guide focuses on a specific candidate, 1-methyl-5-nitro-1H-benzimidazol-2-amine, and outlines the necessary scientific methodologies to rigorously evaluate its potential as a next-generation anthelmintic.
Mechanisms of Action: A Comparative Overview
A fundamental aspect of benchmarking a new drug candidate is understanding its mechanism of action in relation to existing treatments. Anthelmintics typically target biochemical pathways or neuromuscular functions that are essential to the parasite but absent or significantly different in the host, ensuring selective toxicity.[4]
1-methyl-5-nitro-1H-benzimidazol-2-amine (A Nitrobenzimidazole)
As a benzimidazole derivative, the primary proposed mechanism of action for 1-methyl-5-nitro-1H-benzimidazol-2-amine is the disruption of microtubule formation.[4] The compound is believed to bind with high affinity to the parasite's β-tubulin subunit, preventing its polymerization with α-tubulin into microtubules. This disruption of the cytoskeleton has catastrophic consequences for the parasite, including:
-
Impaired cell division: Microtubules are essential for the formation of the mitotic spindle.
-
Inhibited cellular transport: The microtubule network is crucial for the movement of organelles and vesicles.
-
Depleted energy reserves: The uptake of glucose and other vital nutrients by the intestinal cells of the parasite is compromised, leading to starvation.[5]
The presence of the nitro group on the benzimidazole ring may also contribute to its bioactivity, potentially through mechanisms related to the generation of reactive nitrogen species under anaerobic conditions within the parasite, a mechanism observed in other nitro-heterocyclic drugs.[6]
Commercial Anthelmintics: A Snapshot
-
Albendazole (Benzimidazole): As a member of the same chemical class, albendazole shares the primary mechanism of inhibiting microtubule polymerization by binding to β-tubulin.[7] It is a broad-spectrum anthelmintic widely used against a variety of nematodes and cestodes.[2]
-
Ivermectin (Macrocyclic Lactone): Ivermectin and other macrocyclic lactones act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[8] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions. The resulting hyperpolarization of the neuronal or muscle cell membrane causes a flaccid paralysis in the parasite, ultimately leading to its death and expulsion.
-
Levamisole (Imidazothiazole): Levamisole is a nicotinic acetylcholine receptor (nAChR) agonist.[4][7] It selectively targets the parasite's nAChRs, causing an initial stimulation that leads to sustained muscle contraction (spastic paralysis). The worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.
Comparative In Vitro Efficacy
Direct experimental data for 1-methyl-5-nitro-1H-benzimidazol-2-amine is not extensively available in public literature. Therefore, to illustrate the benchmarking process, we present data from a study on closely related 2-substituted 5-nitro-benzimidazole derivatives, which serves as a proxy for the potential efficacy of this chemical class. The following table compares the in vitro activity of a representative nitrobenzimidazole compound against the earthworm model (Pheretima posthuma), a common preliminary screen for anthelmintic activity, with the commercial standard, Albendazole.[9][10]
Table 1: In Vitro Anthelmintic Activity against Pheretima posthuma
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
| Representative Nitrobenzimidazole * | 100 | 20 | 24 |
| 50 | 25 | 35 | |
| 25 | 45 | 55 | |
| Albendazole (Standard) | 10 | 9.70 | 14.80 |
| Control (20% Tween 80) | - | No effect | No effect |
*Data presented for "5-nitro-2-phenyl-1H-benzimidazole" as a representative of the nitrobenzimidazole class, sourced from Patel et al. (2022) and Pawar et al. (2021)[11] for illustrative purposes.
This representative data indicates that while the nitrobenzimidazole compound demonstrates significant anthelmintic activity, a higher concentration was required to achieve paralysis and death compared to the standard drug, Albendazole, in this specific assay. Further dose-response studies are essential to determine the half-maximal effective concentration (EC50) for a more precise comparison.
Experimental Protocols for Benchmarking
Rigorous and standardized assays are critical for generating reliable and comparable data. The following protocols outline key in vitro and in vivo methods for evaluating anthelmintic efficacy.
In Vitro Egg Hatch Assay (EHA)
The EHA is a primary screening method to assess the ovicidal activity of a compound.[1][3]
Step-by-Step Methodology:
-
Egg Collection: Collect fresh fecal samples from a host animal (e.g., sheep) mono-specifically infected with a target nematode, such as Haemonchus contortus.
-
Isolation: Isolate nematode eggs from the feces using a standard salt flotation technique.[12]
-
Purification: Wash the collected eggs multiple times with deionized water to remove fecal debris and salt solution. Resuspend the purified eggs in deionized water.
-
Assay Setup: In a 24- or 96-well plate, add approximately 100-150 eggs to each well.
-
Compound Addition: Add serial dilutions of 1-methyl-5-nitro-1H-benzimidazol-2-amine (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic). Include a positive control (e.g., Albendazole) and a negative control (solvent only).[4]
-
Incubation: Incubate the plates at 27°C for 48 hours.
-
Counting: After incubation, add a drop of Lugol's iodine to each well to halt further hatching. Under an inverted microscope, count the number of hatched larvae and the number of unhatched eggs.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the negative control. Plot the data to determine the EC50 value (the concentration that inhibits 50% of egg hatching).
In Vitro Larval Motility Assay (LMA)
This assay evaluates the compound's effect on the motility of infective third-stage larvae (L3), a critical stage for host infection.[13][14]
Step-by-Step Methodology:
-
Larvae Preparation: Obtain infective L3 larvae (e.g., H. contortus or Trichostrongylus colubriformis) from fecal cultures.
-
Exsheathment: Exsheath the larvae using a brief incubation in a dilute sodium hypochlorite solution to mimic the host's digestive environment.
-
Washing: Thoroughly wash the exsheathed larvae with a suitable buffer (e.g., Phosphate Buffered Saline, PBS) to remove any residual chemicals.
-
Assay Setup: In a 96-well plate, add approximately 50-100 L3 larvae to each well containing culture medium.
-
Compound Addition: Add serial dilutions of the test compound and controls (positive: e.g., Levamisole or Ivermectin; negative: solvent only).
-
Incubation: Incubate the plates for 24-48 hours at an appropriate temperature (e.g., 37°C).
-
Motility Assessment: Assess larval motility at defined time points. This can be done visually under a microscope, scoring motility on a predefined scale, or using automated tracking systems for high-throughput screening.[6][15]
-
Data Analysis: Calculate the percentage of motility inhibition relative to the negative control and determine the IC50 value (the concentration that inhibits the motility of 50% of the larvae).
In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is the standard method for evaluating the in vivo efficacy of an anthelmintic in a host animal. A rodent model with a nematode parasite like Heligmosomoides polygyrus is often used in preclinical studies.
Step-by-Step Methodology:
-
Animal Model: Use a suitable rodent model, such as mice, and a relevant nematode parasite like Heligmosomoides polygyrus.
-
Infection: Infect a cohort of mice with a standardized dose of infective L3 larvae. Allow the infection to become patent (i.e., adult worms are producing eggs), typically around 14-21 days post-infection.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from all infected mice and perform a fecal egg count (FEC) using a standardized method like the McMaster technique to determine the baseline egg output (eggs per gram of feces).
-
Grouping and Treatment: Randomize the animals into treatment groups (minimum of 6-8 animals per group):
-
Group 1: Vehicle Control (administered the formulation vehicle only).
-
Group 2: Positive Control (administered a known effective anthelmintic like Albendazole at its therapeutic dose).
-
Group 3+: Test Groups (administered 1-methyl-5-nitro-1H-benzimidazol-2-amine at various dose levels).
-
-
Post-Treatment Sampling (Day 10-14): Collect individual fecal samples from all animals again, approximately 10 to 14 days after treatment.
-
Fecal Egg Count: Perform FECs on all post-treatment samples.
-
Data Analysis: Calculate the Fecal Egg Count Reduction (FECR) percentage using the following formula, comparing the mean egg counts of the treated groups to the control group.
-
% FECR = [1 - (Mean EPG of Treatment Group / Mean EPG of Control Group)] * 100
-
A reduction of 95% or greater is typically considered effective.
-
Conclusion
The benchmarking of 1-methyl-5-nitro-1H-benzimidazol-2-amine requires a systematic and multi-faceted approach. By elucidating its mechanism of action and quantitatively assessing its efficacy through standardized in vitro and in vivo assays, its potential as a viable clinical candidate can be determined. The protocols and comparative framework provided in this guide are designed to ensure scientific rigor and generate the high-quality, reproducible data necessary for critical decision-making in the anthelmintic drug development pipeline. While preliminary data on related compounds are promising, only through such comprehensive evaluation can we ascertain if this novel nitrobenzimidazole derivative can contribute to the essential task of combating parasitic diseases and overcoming the challenge of anthelmintic resistance.
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Mass Spectrometry Validation of 1-Methyl-5-nitro-1H-benzimidazol-2-amine Synthesis: A Comparative Guide
Mass Spectrometry Validation of 1-Methyl-5-nitro-1H-benzimidazol-2-amine Synthesis: A Comparative Guide
Executive Summary & Analytical Context
1-Methyl-5-nitro-1H-benzimidazol-2-amine is a critical pharmacophore in medicinal chemistry, frequently serving as a scaffold for antiprotozoal agents and kinase inhibitors 1. Its synthesis typically involves the cyclization of o-phenylenediamine derivatives followed by N-methylation. However, this pathway is notoriously prone to generating positional isomers (e.g., the 6-nitro isomer) and incomplete methylation byproducts.
Validating the structural integrity and purity of the synthesized compound requires robust analytical techniques. As a Senior Application Scientist, I evaluate mass spectrometry (MS) platforms not just on their detection limits, but on their ability to unambiguously elucidate structure. This guide objectively compares Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Liquid Chromatography-Triple Quadrupole MS (LC-TQ-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific application, providing field-proven protocols and mechanistic insights.
Causality in Platform Selection: Why LC-ESI-HRMS?
The physicochemical properties of 1-methyl-5-nitro-1H-benzimidazol-2-amine dictate the analytical approach. The primary amine at the 2-position and the benzimidazole nitrogen are highly basic, making the molecule exceptionally amenable to positive Electrospray Ionization (ESI+) 2. Conversely, nitroaromatic amines can undergo thermal degradation at the high temperatures required for GC injection ports, rendering GC-MS a suboptimal choice without complex derivatization.
Differentiating the 5-nitro from the 6-nitro isomer, or identifying unmethylated precursors, requires exact mass measurements and distinct fragmentation mapping that only HRMS can reliably provide.
Analytical Platform Comparison Matrix
| Feature | LC-ESI-HRMS (Orbitrap/Q-TOF) | LC-ESI-TQ-MS (Triple Quad) | GC-EI-MS |
| Primary Utility | Structural elucidation, isomer differentiation, impurity profiling. | High-throughput quantification, routine batch release. | Volatile compound analysis. |
| Ionization | Soft (ESI+), excellent for basic amines 3. | Soft (ESI+). | Hard (EI), extensive fragmentation. |
| Mass Accuracy | < 3 ppm (Exact Mass). | Nominal mass (±0.5 Da). | Nominal mass. |
| Sample Prep | Direct dilution (MeOH/H2O). | Direct dilution. | Requires derivatization (e.g., TMS) for the amine. |
| Verdict | Optimal for Synthesis Validation. | Good for targeted yield quantification. | Suboptimal due to thermal lability. |
Mechanistic Fragmentation Logic
To build a self-validating analytical method, one must understand the gas-phase behavior of the protonated molecule ([M+H]+ at m/z 193.0720). In ESI-MS/MS, the nitro group and the primary amine dictate the fragmentation pathways 4.
Collision-Induced Dissociation (CID) typically yields three diagnostic pathways:
-
Loss of NO2 (-46 Da): A hallmark of nitroaromatics, generating an abundant m/z 147.0791 ion.
-
Loss of NH3 (-17 Da): Driven by the primary amine at the 2-position, yielding m/z 176.0455.
-
Loss of NO (-30 Da): A secondary pathway for nitro groups, resulting in m/z 163.0741.
Research utilizing advanced dissociation techniques confirms that the position of the nitro group significantly alters the abundance of these fragment ions, allowing for the definitive structural assignment of the 5-nitro species 4.
Caption: ESI-MS/MS fragmentation pathways of protonated 1-methyl-5-nitro-1H-benzimidazol-2-amine.
Self-Validating Experimental Protocol: LC-ESI-HRMS
A protocol is only as good as its internal controls. The following methodology incorporates a self-validating system to ensure that the observed m/z signals are true synthetic products and not artifacts, ion suppression, or column carryover 5.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Standardization
-
Action: Dissolve 1.0 mg of the synthesized powder in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor, ensuring the basic amine is fully ionized ([M+H]+) before entering the mass spectrometer.
-
Self-Validation Check: Spike the sample with 100 ng/mL of an isotopically labeled internal standard (e.g., Benzimidazole-d5) to monitor ionization suppression and retention time drift.
Step 2: Chromatographic Separation
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.
-
Self-Validation Check: Run a solvent blank (Mobile Phase A/B) immediately before the sample. The absence of the m/z 193.0720 peak in the blank proves the absence of column carryover.
Step 3: HRMS Acquisition (Orbitrap/Q-TOF)
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
Resolution: 70,000 (at m/z 200) for MS1; 17,500 for Data-Dependent MS2 (ddMS2).
-
Collision Energy (HCD/CID): Stepped at 20, 30, and 40 eV.
-
Causality: Stepped collision energy is critical because the loss of NH3 requires lower energy, while the cleavage of the stable nitro group requires higher energy. Capturing both in a single sweep ensures a complete fragmentation map.
Caption: Self-validating LC-ESI-HRMS workflow for benzimidazole synthesis verification.
Quantitative Data & Impurity Profiling
When validating the synthesis, the HRMS data must be compared against theoretical exact masses. A mass error of < 3 ppm is the gold standard for confirming the elemental composition of the target and identifying synthesis byproducts.
Target and Impurity Exact Mass Table
| Compound / Impurity | Formula | Theoretical [M+H]+ (m/z) | Diagnostic MS/MS Fragments (m/z) | Mass Error Threshold |
| 1-Methyl-5-nitro-1H-benzimidazol-2-amine | C8H8N4O2 | 193.0720 | 147.0791, 176.0455, 163.0741 | < 3 ppm |
| Unmethylated Precursor (5-Nitro-1H-benzimidazol-2-amine) | C7H6N4O2 | 179.0564 | 133.0635, 162.0299 | < 3 ppm |
| Over-methylated Byproduct (N,1-Dimethyl...) | C9H10N4O2 | 207.0877 | 161.0948, 190.0612 | < 3 ppm |
By utilizing exact mass and specific fragmentation patterns, researchers can definitively validate the success of the N-methylation step and quantify the purity of the 1-methyl-5-nitro-1H-benzimidazol-2-amine batch prior to downstream biological assays.
References
- Buy 1-methyl-5-nitro-1H-benzimidazol-2-amine (EVT-515086) - EvitaChem EvitaChem
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives N
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles MDPI
- Effect of Substitution Sites of the Nitro Group on UV Photodissociation of Protonated Nitrobenzimidazole Isomers Journal of Chinese Mass Spectrometry Society
- Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids N
Sources
- 1. evitachem.com [evitachem.com]
- 2. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of Substitution Sites of the Nitro Group on UV Photodissociation of Protonated Nitrobenzimidazole Isomers [zpxb.xml-journal.net]
- 5. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
A Comprehensive Guide to the Safe Disposal of 1-methyl-5-nitro-1H-benzimidazol-2-amine
A Comprehensive Guide to the Safe Disposal of 1-methyl-5-nitro-1H-benzimidazol-2-amine
This document provides a detailed protocol for the safe and compliant disposal of 1-methyl-5-nitro-1H-benzimidazol-2-amine. As a valued professional in the scientific community, your safety and environmental stewardship are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions. The procedures outlined are based on an analysis of the compound's structure, data from related benzimidazole and nitroaromatic compounds, and established hazardous waste management principles.
Hazard Assessment and Core Disposal Principle
Inferred Hazard Profile:
Based on data from structurally similar compounds, 1-methyl-5-nitro-1H-benzimidazol-2-amine should be handled as a substance with the potential for the following hazards:
| Hazard Classification | Associated Risks | Rationale & Representative Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4][5][6] | Many functionalized benzimidazoles and nitro-compounds exhibit oral toxicity.[5][6] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[3][7][8] | This is a common characteristic of many amine and nitro-containing aromatic compounds.[3][8] |
| Mutagenicity | Suspected of causing genetic defects.[3] | The nitroaromatic functional group is a structural alert for potential mutagenicity. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[9] | Aromatic nitro compounds can be persistent and harmful in aquatic environments.[9] |
Due to these potential hazards, all waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be managed through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][3]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe handling and disposal of 1-methyl-5-nitro-1H-benzimidazol-2-amine waste from generation to final collection.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant disposal.
-
Solid Waste: Collect unused or waste 1-methyl-5-nitro-1H-benzimidazol-2-amine powder, along with any contaminated items (e.g., weighing papers, gloves, pipette tips), in a designated hazardous waste container.[1] Avoid generating dust during transfer.[10]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office. For instance, halogenated and non-halogenated solvent wastes should typically be kept separate.[11]
-
Acutely Toxic Rinsate: For cleaning glassware that contained significant quantities of the pure compound, the first one to three rinses with a suitable solvent must be collected as hazardous waste.[11] Subsequent rinses may be handled as non-hazardous, pending your institution's specific guidelines.
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposures and ensure compliant disposal.
-
Container Selection: Use a container made of a material chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids; a sturdy, sealable bag or drum for solids). The container must have a secure, tight-fitting lid.[1][12]
-
Labeling: Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "1-methyl-5-nitro-1H-benzimidazol-2-amine".
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Health Hazard, Irritant, Environment).
-
The date accumulation started.
-
Step 3: On-site Storage
Temporary storage of the sealed waste container must be in a designated, secure area.
-
Location: Store the container in a well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1][13]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11]
-
Container Integrity: Keep the container closed at all times except when adding waste.[11]
Step 4: Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.[10][13] The final disposal will likely involve incineration at a permitted hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-methyl-5-nitro-1H-benzimidazol-2-amine.
Caption: Disposal workflow for 1-methyl-5-nitro-1H-benzimidazol-2-amine.
Spill Management
In the event of a spill, prioritize personal safety and environmental protection.
-
Minor Spills (Solid): For small spills of the solid material, carefully sweep or scoop up the powder, avoiding dust generation, and place it into the designated hazardous waste container.[10]
-
Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into the hazardous waste container.
-
Major Spills: In the case of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS office.[10]
After cleanup, decontaminate the area with an appropriate solvent and wash thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
References
- Benchchem. Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
- TCI Chemicals. SAFETY DATA SHEET: 5-Amino-2-(4-aminophenyl)benzimidazole.
- Santa Cruz Biotechnology. Material Safety Data Sheet: 1-Methyl-5-nitro-1H-imidazole-2-methanol.
- Aldrich. SAFETY DATA SHEET: 2-(Methoxycarboxamido)benzimidazole.
- Fisher Scientific. SAFETY DATA SHEET: 5-Amino-2-mercaptobenzimidazole.
- Chemical Methodologies. Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications.
- PubChem. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- Santa Cruz Biotechnology. Safety Data Sheet: Benzimidazole.
- MilliporeSigma. SAFETY DATA SHEET: 2-nitroimidazole.
- International Journal of Advanced Research in Science, Communication and Technology. Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Tokyo Chemical Industry. SAFETY DATA SHEET: Methyl-1H-benzotriazole (mixture).
- ThermoFisher Scientific. SAFETY DATA SHEET: 5-Nitro-2-benzimidazolinone.
- Cayman Chemical. Safety Data Sheet: 2-Nitroamino-2-imidazoline.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
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- 9. tcichemicals.com [tcichemicals.com]
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- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
